molecular formula C23H21ClN2O3 B12452042 N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide

Cat. No.: B12452042
M. Wt: 408.9 g/mol
InChI Key: IKUKKMPLIJUADU-UHFFFAOYSA-N
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Description

“N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide” typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-hydroxybenzoic acid with an appropriate amine, such as 1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethane, under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow synthesis
  • Use of catalysts to enhance reaction rates
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
  • Used in biochemical assays to study enzyme interactions.

Medicine

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry

  • Utilized in the development of new materials with specific properties.
  • Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-benzamide
  • N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-hydroxybenzamide

Uniqueness

  • The presence of the 2-hydroxybenzamide moiety may confer unique biological activities.
  • The specific substitution pattern on the phenyl rings can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-2-hydroxybenzamide

InChI

InChI=1S/C23H21ClN2O3/c1-14-6-5-7-15(2)20(14)25-23(29)21(16-10-12-17(24)13-11-16)26-22(28)18-8-3-4-9-19(18)27/h3-13,21,27H,1-2H3,(H,25,29)(H,26,28)

InChI Key

IKUKKMPLIJUADU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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